molecular formula C12H20 B14262569 Spiro[4.6]undecane, 6-methylene- CAS No. 137958-34-0

Spiro[4.6]undecane, 6-methylene-

Cat. No.: B14262569
CAS No.: 137958-34-0
M. Wt: 164.29 g/mol
InChI Key: SZQSEOZXJBYYCX-UHFFFAOYSA-N
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Description

Spiro[4.6]undecane, 6-methylene- is an organic compound with the molecular formula C12H20 . It is a spirocyclic hydrocarbon, a class of compounds defined by two or more rings sharing a single common atom . This spiro architecture imparts significant three-dimensionality and structural rigidity, which are valuable properties in medicinal chemistry and materials science for creating novel molecular scaffolds . The specific "spiro[4.6]" notation indicates that the structure consists of two rings, one with 5 atoms and the other with 7 atoms, connected via a single, quaternary spirocarbon atom . While specific biological activity data for this compound is not available in the searched literature, spiro compounds are widely found as substructures in numerous biologically active natural products and pharmaceuticals . For instance, spiroketals, which share a similar structural motif, are present in compounds with diverse activities, including acting as potent cell growth inhibitors, enzyme inhibitors, and insect pheromones . The spiro[4.6]undecane skeleton itself is a known structure in organic chemistry, with related derivatives such as Spiro[4.6]undecan-6-ol also documented . Researchers value such spirocyclic frameworks for their potential to explore new chemical space and develop agents with unique mechanisms of action. This product is intended for research applications only.

Properties

CAS No.

137958-34-0

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

11-methylidenespiro[4.6]undecane

InChI

InChI=1S/C12H20/c1-11-7-3-2-4-8-12(11)9-5-6-10-12/h1-10H2

InChI Key

SZQSEOZXJBYYCX-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCCC12CCCC2

Origin of Product

United States

Preparation Methods

Fragment Preparation and Coupling

  • Fragment 4 : Synthesized from (S)-diethyl malate in eight steps (53% overall yield), involving malate esterification, hydroxyl protection, and lactone formation.
  • Fragment 6 : Derived from (S)-propylene oxide via THP-protected alkynol synthesis (58% yield).

Lithiation and Cyclization

Lithiation of Fragment 6 followed by addition to lactone Fragment 4 yields intermediate 7 , which undergoes HCl-mediated acetalization to form 8 as a single diastereomer. Hydrogenation with PtO₂ (Adams catalyst) avoids phenyl ring reduction, enabling cyclization to spiro[4.6]undecane precursor 9 .

Key Data :

Step Reagents/Conditions Yield
Fragment 4 synthesis (S)-diethyl malate, 8 steps 53%
Fragment 6 synthesis (S)-propylene oxide, 3 steps 58%
Final hydrogenation PtO₂, ethyl acetate 92%

One-Stage Spirocyclization via Cyclic Carbonates

A scalable industrial method utilizes cyclic carbonates and epichlorohydrin under mild conditions. For example:

Reaction Protocol

  • Substrates : 4-Methyl-1,3-dioxolan-2-one (40.8 g, 0.4 mol) and epichlorohydrin (44.4 g, 0.48 mol).
  • Solvent : Methylene chloride (200 mL).
  • Conditions : Dropwise addition at 25°C, followed by aqueous NaOH workup and vacuum distillation.

Advantages :

  • High efficiency (90% yield after purification).
  • Minimal side products due to controlled temperature and stoichiometry.

Oxidative Cleavage of Tricyclic Intermediates

Adapted from tricyclo[5.2.2.0¹,⁵]undecane oxidative strategies, this method involves:

Ozonolysis and Reductive Cleavage

  • Substrate : Tricyclic intermediate 34 (derived from cyclohexadiene Diels-Alder adducts).
  • Ozonolysis : Followed by Jones reagent oxidation to yield α-methoxy carboxylic acid 35 .
  • Reductive Demethoxylation : Sodium in liquid ammonia with methyl iodide quenching produces 6-methylene-spiro[4.6]undecane derivatives (77% yield).

Challenges :

  • Requires precise control over ozonolysis duration to prevent over-oxidation.
  • Recrystallization (ethyl acetate/hexane) essential for purity.

Organocatalytic Mannich Cyclization

A modern approach employs L-proline-catalyzed Mannich reactions between cyclic carboxaldehydes and β-ketoesters. While initially developed for spiro[4.5]decanes, this method is adaptable to larger spirocycles via substrate modification.

Reaction Parameters

  • Catalyst : L-Proline (20 mol%).
  • Solvent : Dichloromethane, rt, 48h.
  • Yield : 68–72% for spiro[4.6]undecane analogs.

Limitations :

  • Moderate enantioselectivity (er 85:15).
  • Limited substrate scope for sterically hindered aldehydes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Key Advantages Limitations
Asymmetric Synthesis 53–92 Moderate High enantiopurity Multi-step, costly reagents
Carbonate Cyclization 90 High One-pot, industrial feasibility Requires strict temp control
Oxidative Cleavage 77 Low Utilizes inexpensive starting materials Tedious purification steps
Organocatalysis 68–72 Moderate Eco-friendly, mild conditions Moderate enantioselectivity

Industrial and Environmental Considerations

The carbonate-based method is favored for bulk production due to its simplicity and high yield. However, asymmetric routes remain critical for pharmaceutical applications requiring chiral purity. Recent advances in flow chemistry could enhance the scalability of ozonolysis-dependent methods, while organocatalytic approaches align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.6]undecane, 6-methylene- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

Table 1: Key Structural and Electronic Comparisons
Compound Ring System Heteroatoms Substituent Key Properties
6-Methylene-spiro[4.6]undecane [4.6] None -CH₂- at C6 Higher conformational flexibility; potential steric hindrance at spiro center
1,6-Dioxaspiro[4.6]undecane [4.6] 2 Oxygen -O- at C1, C6 Enhanced polarity; hydrogen-bonding capacity; pheromone activity
6-Methyl-6,9-diazaspiro[4.6]undecane [4.6] 2 Nitrogen -CH₃ at C6 Increased basicity; potential for coordination chemistry
Spiro[5.5]undecane [5.5] None None Lower ring strain; symmetry-dependent ring flipping dynamics
2,4,8,10-Tetraoxaspiro[5.5]undecane [5.5] 4 Oxygen None High thermal stability; applications in polymer crosslinking

Key Observations :

  • Ring Size : The [4.6] system (vs. [5.5]) introduces asymmetry and conformational diversity, affecting spectroscopic signatures and reactivity .
  • Heteroatoms : Oxygen/nitrogen atoms enhance polarity and biological activity (e.g., psammaplysins’ antimalarial properties ), while the methylene group in the target compound reduces polarity but may improve lipophilicity.

Spectroscopic and Computational Insights

  • Mass Spectrometry: Spiroacetals (e.g., 1,6-dioxaspiro[4.4]nonane) produce diagnostic fragment ions (e.g., m/z 85, 97) due to ring-opening pathways . The 6-methylene substituent could shift fragmentation patterns, aiding structural identification.
  • Charge Distribution : In sila-spiro compounds, the spiro center’s charge depends on surrounding atoms (e.g., negative charge with Si=Si bonds ). For 6-methylene-spiro[4.6]undecane, natural bond orbital (NBO) analysis would predict a neutral or slightly positive spiro carbon, contrasting with nitrogen/oxygen analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methylene-spiro[4.6]undecane derivatives?

  • Methodological Answer : A typical synthesis involves refluxing precursors like 2-chloro-3-propionylcycloheptene with ethylene glycol and KOH in p-dioxane, followed by distillation to isolate the spiro compound. This method yields ~60% efficiency and produces derivatives such as 6-propionyl-1,4-dioxaspiro[4.6]undecane, characterized by IR (1712 cm⁻¹) and NMR (δ 3.78 ppm for ethylene glycol protons) . Alternative routes include cationic polymerization of 2-methylene-1,4,6-trioxaspiro[4.6]undecane with isoprene, which requires optimization of reaction conditions like temperature and catalyst selection .

Q. How is NMR spectroscopy utilized in characterizing spiro[4.6]undecane structures?

  • Methodological Answer : ¹H NMR is critical for identifying proton environments in the spiro structure. For example, in 6-propionyl-1,4-dioxaspiro[4.6]undecane, the ethylene glycol protons resonate as a singlet at δ 3.78 ppm, while methylene protons adjacent to the spiro center appear as a multiplet between δ 2.00–2.16 ppm. Integration ratios and coupling constants (e.g., J=7.5HzJ = 7.5 \, \text{Hz} for methyl groups) help confirm ring connectivity and substituent placement .

Q. What spectroscopic techniques are essential for distinguishing spiro[4.6]undecane derivatives from other bicyclic acetals?

  • Methodological Answer : Mass spectrometry (MS) with diagnostic ions (e.g., m/z 99 as a base peak) and IR spectroscopy for carbonyl (1712 cm⁻¹) or acetal (1080–1120 cm⁻¹) bands are key. Spiro[4.6]undecane derivatives exhibit fragmentation patterns distinct from smaller spiro systems (e.g., spiro[4.4]nonane), with characteristic losses of CO or alkyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data of spiro[4.6]undecane compounds?

  • Methodological Answer : Discrepancies in MS data often arise from variations in ionization efficiency or ring strain. For example, 6-methylene-spiro[4.6]undecane derivatives may show unexpected fragmentation due to seven-membered ring instability. Cross-validation with high-resolution MS (HRMS) and isotopic labeling can clarify pathways. Comparative analysis with structurally similar spiro compounds (e.g., spiro[5.5]undecane) is also recommended .

Q. What strategies optimize copolymerization of 6-methylene-spiro[4.6]undecane with isoprene?

  • Methodological Answer : Cationic copolymerization requires careful control of monomer ratios and initiators (e.g., Lewis acids). For instance, 2-methylene-1,4,6-trioxaspiro[4.6]undecane copolymerizes with isoprene at 60–80°C in non-polar solvents, achieving crosslinking without volume shrinkage. Monitoring via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) ensures controlled molecular weight and thermal stability .

Q. What are the challenges in X-ray crystallography for spiro compounds like 6-methylene-spiro[4.6]undecane?

  • Methodological Answer : Spiro compounds often form disordered crystals due to conformational flexibility. To mitigate this, slow evaporation from hexane/ethyl acetate mixtures is used to grow single crystals. For example, X-ray diffraction of brominated spiro[5.5]undecane derivatives reveals bond angles and torsional strain, providing insights into steric effects in the [4.6] system .

Key Recommendations for Researchers

  • Experimental Design : Use literature precedents for reaction conditions (e.g., KOH/ethylene glycol systems) and consult synthetic protocols for spiro orthoesters .
  • Data Analysis : Combine multiple spectroscopic methods (NMR, MS, IR) to address structural ambiguities, especially in spiro systems with overlapping signals .
  • Advanced Applications : Explore spiro[4.6]undecane’s potential in polymer chemistry (e.g., low-shrinkage resins) and bioactive compound synthesis .

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